molecular formula C26H44Br2O2 B132517 1,4-Dibromo-2,5-bis(decyloxy)benzene CAS No. 152269-98-2

1,4-Dibromo-2,5-bis(decyloxy)benzene

Cat. No.: B132517
CAS No.: 152269-98-2
M. Wt: 548.4 g/mol
InChI Key: JFMBJLMINSDIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2,5-bis(decyloxy)benzene is an organic compound with the molecular formula C26H44Br2O2. It is a brominated derivative of bis(decyloxy)benzene and is characterized by the presence of two bromine atoms and two decyloxy groups attached to a benzene ring. This compound is used in various scientific research applications, particularly in the field of organic electronics and materials science.

Scientific Research Applications

1,4-Dibromo-2,5-bis(decyloxy)benzene has several scientific research applications, including:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: Employed in the development of advanced materials with specific electronic and optical properties, such as liquid crystals and molecular switches.

    Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and polymers with tailored properties for various industrial applications.

    Biological Studies: Investigated for its potential use in biological assays and as a probe for studying molecular interactions and mechanisms.

Safety and Hazards

“1,4-Dibromo-2,5-bis(decyloxy)benzene” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for “1,4-Dibromo-2,5-bis(decyloxy)benzene” were not found in the search results, its use as an intermediate in the preparation of new efficient blue light emitting polymers for light emitting diodes suggests potential applications in the field of optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis(decyloxy)benzene can be synthesized through a multi-step process involving the bromination of a bis(decyloxy)benzene precursor. The general synthetic route includes:

    Bromination: The starting material, 1,4-bis(decyloxy)benzene, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(decyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atoms are replaced with aryl or vinyl groups. Palladium catalysts are typically used in these reactions.

    Oxidation and Reduction: The decyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), solvents such as toluene or ethanol, and temperatures between 80-120°C.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and appropriate solvents.

Major Products Formed

    Substitution Reactions: Products with substituted functional groups replacing the bromine atoms.

    Coupling Reactions: Aryl or vinyl-substituted derivatives of this compound.

    Oxidation and Reduction: Aldehydes, carboxylic acids, or hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(decyloxy)benzene is primarily related to its ability to undergo various chemical reactions and form stable intermediates. The bromine atoms and decyloxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the reacting species. The molecular targets and pathways involved in its action are determined by the specific application and the chemical environment.

Comparison with Similar Compounds

1,4-Dibromo-2,5-bis(decyloxy)benzene can be compared with other similar compounds, such as:

    1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of decyloxy groups. It has different reactivity and applications.

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, which impart different electronic properties and reactivity.

    2,5-Dibromohydroquinone: Lacks the decyloxy groups and has different chemical behavior and applications.

    1,4-Dibromo-2-fluorobenzene: Contains a fluorine atom, leading to distinct reactivity and uses.

The uniqueness of this compound lies in its specific combination of bromine and decyloxy groups, which confer unique electronic and steric properties, making it valuable for specialized applications in organic electronics and materials science.

Properties

IUPAC Name

1,4-dibromo-2,5-didecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMBJLMINSDIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408984
Record name 1,4-Dibromo-2,5-bis(decyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152269-98-2
Record name 1,4-Dibromo-2,5-bis(decyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,5-bis(decyloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 3
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Dibromo-2,5-bis(decyloxy)benzene
Reactant of Route 6
1,4-Dibromo-2,5-bis(decyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.